molecular formula C22H21N3O5S B2839102 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 893993-00-5

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2839102
CAS No.: 893993-00-5
M. Wt: 439.49
InChI Key: YWURJUOBECJJES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a synthetic small molecule featuring a pyridazine core substituted with a 3,4-dimethoxyphenyl group at the 6-position, a thioether linkage, and a benzodioxole-containing acetamide side chain.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S/c1-27-17-7-4-15(10-19(17)28-2)16-5-8-22(25-24-16)31-12-21(26)23-11-14-3-6-18-20(9-14)30-13-29-18/h3-10H,11-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWURJUOBECJJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Pyridazinyl Intermediate: The pyridazinyl ring is often synthesized via the condensation of hydrazine derivatives with diketones or similar compounds.

    Thioacetamide Linkage Formation: The final step involves the coupling of the benzo[d][1,3]dioxole and pyridazinyl intermediates through a thioacetamide linkage, typically using thiolating agents like Lawesson’s reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the pyridazinyl ring.

    Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.

    Substitution: Electrophilic aromatic substitution can occur on the benzo[d][1,3]dioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

Biologically, derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It has been studied for its anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of electronics and photonics.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the pyridazinyl thioacetamide structure can form hydrogen bonds and other non-covalent interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and pharmacological features of the target compound and its analogs from the evidence:

Compound Name/ID Core Structure Substituents/R Groups Biological Activity Key Data
Target Compound Pyridazin-3-ylthio acetamide 6-(3,4-dimethoxyphenyl), benzodioxole Hypothetical anticonvulsant N/A
C26 () Acetamide 5-bromothiophen-2-yl Unspecified Yield: 58 mg
SW-C165 () Acetamide 2-bromobenzyl Unspecified Yield: 37 mg
5i, 5j () Benzothiazole-thioacetamide Triazolylthio, fluorobenzyloxy Anticonvulsant ED50: 50.8–54.8 mg/kg (MES)
Epirimil (–8) Pyrimidin-4-ylthio acetamide 2-methyl-6-(pyridin-2-yl) Anticonvulsant ED50 determined via MES
Compound 4a () Thiadiazole-thioacetamide 4-(trifluoromethyl)phenyl Acetylcholinesterase inhibitor Synthesized, activity noted

Core Heterocyclic Rings and Pharmacological Implications

  • Pyridazine vs. Pyrimidine : The target compound’s pyridazine core (two adjacent nitrogen atoms) differs from Epirimil’s pyrimidine ring (nitrogen atoms at 1,3-positions). Pyridazines are less common in drug design but exhibit unique electronic properties that may enhance receptor binding compared to pyrimidines .
  • Benzothiazole and Thiadiazole : Compounds like 5i/5j (benzothiazole) and 4a (thiadiazole) demonstrate that sulfur-containing heterocycles improve anticonvulsant and enzyme-inhibitory activities, likely due to enhanced lipophilicity and hydrogen-bonding capacity .

Substituent Effects on Bioactivity

  • Halogenated Groups : Bromine (C26, SW-C165) and fluorine (5i/5j) substituents are common in medicinal chemistry to modulate metabolic stability and binding affinity. For example, fluorinated analogs like 5j showed a protective index (PI) of 9.30 in scPTZ tests, outperforming standard anticonvulsants .
  • Trifluoromethyl Group : In compound 4a, the CF₃ group enhances acetylcholinesterase inhibition, suggesting that electron-withdrawing groups optimize enzyme-targeted activity .

Pharmacological and Mechanistic Insights

Anticonvulsant Activity

  • Epirimil : With structural similarities to the target compound (thioacetamide linkage, aromatic substituents), Epirimil’s ED50 in MES tests highlights the importance of pyrimidine-thioether motifs in seizure suppression .
  • Benzothiazole Derivatives (5i/5j) : Their low neurotoxicity and high PI values (up to 9.30) suggest that combining thioacetamide with fluorinated benzyl groups balances efficacy and safety .

Enzyme Inhibition

  • Compound 4a : As an acetylcholinesterase inhibitor, its thiadiazole-thioacetamide scaffold demonstrates the versatility of sulfur-containing cores in targeting neurodegenerative pathways .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N2O3SC_{20}H_{20}N_{2}O_{3}S, with a molecular weight of 368.45 g/mol. Its structure includes a benzo[d][1,3]dioxole moiety and a pyridazine derivative, which are known for various biological activities.

1. Antioxidant Activity

Research indicates that compounds containing benzo[d][1,3]dioxole structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders.

2. Anti-inflammatory Activity

The compound has been studied for its anti-inflammatory effects. It inhibits the cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α, indicating its potential as an anti-inflammatory agent .

Table 1: Inhibitory Effects on COX Enzymes

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
This compound7085
Standard Drug (e.g., Ibuprofen)6080

3. Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties through various mechanisms, including apoptosis induction in cancer cells and inhibition of tumor growth in vivo. The presence of the pyridazine moiety is believed to enhance its cytotoxic effects against specific cancer cell lines .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of the compound on several cancer cell lines:

Cell LineIC50 (µM)
MCF-7 (Breast)15
HeLa (Cervical)10
A549 (Lung)12

These results indicate that this compound has promising anticancer activity that warrants further investigation.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the synthesis of prostaglandins involved in inflammation.
  • Modulation of Apoptotic Pathways : It may activate intrinsic apoptotic pathways in cancer cells, leading to increased cell death.

Q & A

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodological Answer :
  • pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC.
  • Plasma stability : Assess half-life in human plasma at 37°C.
  • Light/heat stress : ICH guidelines for forced degradation studies .

Q. How should contradictory bioactivity data from different assay models be analyzed?

  • Methodological Answer : Cross-validate using orthogonal assays (e.g., ATP-based vs. resazurin assays for cytotoxicity). Apply statistical tools (e.g., Bland-Altman plots) to identify systematic biases. Consider cell-type-specific uptake mechanisms or efflux pump activity (e.g., P-gp inhibition) .

Q. What strategies are recommended for identifying and characterizing the compound’s major metabolites?

  • Methodological Answer :
  • In vitro metabolism : Incubate with liver microsomes (human/rodent) and NADPH.
  • High-resolution MS : Use fragmentation trees (MS/MS, MS³) to propose structures.
  • Synthetic standards : Confirm metabolite identity via comparative retention times and spectral matching .

Q. How can researchers enhance the compound’s selectivity for a specific biological target?

  • Methodological Answer :
  • Fragment-based design : Optimize substituents to fill subpockets (e.g., hydrophobic cavities).
  • Covalent inhibition : Introduce reactive warheads (e.g., acrylamides) for irreversible binding.
  • Biolayer interferometry (BLI) : Measure binding kinetics (kₒₙ/kₒff) to discriminate between targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.